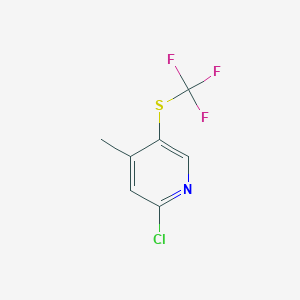

2-Chloro-4-methyl-5-trifluoromethylsulfanylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-4-methyl-5-trifluoromethylsulfanylpyridine is a halogenated pyridine derivative featuring a chlorine atom at the 2-position, a methyl group at the 4-position, and a trifluoromethylsulfanyl (-SCF₃) group at the 5-position. The trifluoromethylsulfanyl group, in particular, enhances lipophilicity and metabolic stability, making it relevant in agrochemical and pharmaceutical research .

Synthetic routes for such pyridine derivatives often involve nucleophilic substitution or cross-coupling reactions. For example, the synthesis of structurally related 2-chloro-5-substituted pyridines has been achieved via palladium-catalyzed coupling or condensation reactions with sulfur-containing reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-5-trifluoromethylsulfanylpyridine typically involves the introduction of the trifluoromethylsulfanyl group to a pyridine derivative. One common method is the reaction of 2-chloro-4-methylpyridine with a trifluoromethylsulfanylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-5-trifluoromethylsulfanylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-4-methyl-5-trifluoromethylsulfanylpyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-5-trifluoromethylsulfanylpyridine involves its interaction with molecular targets and pathways. The trifluoromethylsulfanyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can result in modulation of biological processes, making it a candidate for drug development and other applications.

Comparison with Similar Compounds

The following table and analysis compare 2-Chloro-4-methyl-5-trifluoromethylsulfanylpyridine with structurally analogous pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Properties of this compound and Analogues

Key Comparisons:

Substituent Effects on Reactivity: The chlorine atom at position 2 in the target compound enhances electrophilicity, facilitating nucleophilic aromatic substitution (NAS) reactions. This contrasts with 4-Methyl-2-amino-5-phenylpyridine, where the amino group at position 2 directs reactivity toward electrophilic substitution . The -SCF₃ group at position 5 provides stronger electron-withdrawing effects compared to phenyl or fluorophenyl substituents, increasing resistance to oxidation and hydrolysis.

Physicochemical Properties: The methyl group at position 4 improves solubility in organic solvents relative to non-alkylated analogues (e.g., 5-Trifluoromethylsulfanyl-2-nitropyridine). The LogP value (~2.8) of the target compound suggests moderate lipophilicity, making it suitable for membrane penetration in bioactive molecules.

Biological Activity :

- While 2-Chloro-5-(4-fluorophenyl)pyridine derivatives exhibit antimicrobial activity , the trifluoromethylsulfanyl group in the target compound may confer enhanced pesticidal or antifungal properties due to increased stability and bioavailability.

Synthetic Accessibility :

- The synthesis of -SCF₃-substituted pyridines typically requires specialized reagents (e.g., CF₃SCl), whereas chloro- or phenyl-substituted analogues are more straightforward to prepare .

Biological Activity

2-Chloro-4-methyl-5-trifluoromethylsulfanylpyridine is a pyridine derivative that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This compound's unique structure, characterized by the presence of a trifluoromethyl group and a chloro substituent, suggests potential biological activities that warrant detailed investigation.

The molecular formula of this compound is C7H5ClF3NS, with a molecular weight of approximately 227.64 g/mol. Its structure contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H5ClF3NS |

| Molecular Weight | 227.64 g/mol |

| IUPAC Name | This compound |

| Physical State | Solid |

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit significant antimicrobial activity. A study focusing on similar pyridine derivatives found that they can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable properties. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Enzyme Inhibition

Pyridine derivatives are known to act as enzyme inhibitors. For instance, compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways, potentially leading to applications in treating metabolic disorders. The specific mechanism of action for this compound remains to be fully elucidated, but preliminary data suggest it may interact with key metabolic enzymes .

Anticancer Activity

Preliminary studies have suggested that some pyridine derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism is thought to involve the induction of apoptosis and the inhibition of cell proliferation. Further research is needed to determine the specific effects of this compound on cancer cells, including its potential as a chemotherapeutic agent .

Case Studies

- Antimicrobial Activity Study : A recent investigation into various pyridine derivatives demonstrated that those with trifluoromethyl groups exhibited enhanced activity against Gram-positive bacteria. The study noted a significant reduction in bacterial viability when treated with these compounds, highlighting their potential as novel antimicrobial agents .

- Enzyme Inhibition Research : Another study focused on the inhibition of cytochrome P450 enzymes by trifluoromethylated pyridines, revealing that these compounds can alter drug metabolism pathways. This finding suggests possible implications for drug-drug interactions when co-administered with other pharmaceuticals .

The mechanism by which this compound exerts its biological effects likely involves:

- Binding to Enzymatic Active Sites : The presence of electron-withdrawing groups such as trifluoromethyl may enhance binding affinity to target enzymes.

- Alteration of Membrane Dynamics : The lipophilic nature of the compound may enable it to integrate into cellular membranes, affecting membrane-bound enzyme activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 2-Chloro-4-methyl-5-trifluoromethylsulfanylpyridine?

The synthesis of halogenated pyridine derivatives often involves multi-step reactions with precise control of temperature, solvent selection, and catalyst use. For example, chlorination and sulfanylation steps may require reagents like POCl₃ or thiolating agents under anhydrous conditions . Reaction yields can vary significantly with solvent polarity (e.g., DMF vs. THF) and temperature gradients. A recommended approach is to screen reaction parameters (e.g., 60–120°C, 12–24 hours) and monitor intermediates via TLC or GC-MS to optimize purity and yield .

Q. Which purification techniques are most effective for isolating this compound?

Column chromatography using silica gel with hexane/ethyl acetate gradients is commonly employed to separate byproducts, such as unreacted starting materials or regioisomers. Recrystallization from ethanol or acetonitrile can further enhance purity (>95%) . For compounds with low solubility, co-solvents like DMSO may be used sparingly to avoid decomposition .

Q. What analytical methods are recommended for structural confirmation and purity assessment?

High-resolution NMR (¹H/¹³C) is critical for confirming regiochemistry, particularly distinguishing between chloro and trifluoromethylsulfanyl substituents. Mass spectrometry (ESI-TOF) and X-ray crystallography (for crystalline derivatives) provide definitive structural validation . Purity should be verified via HPLC with UV detection at 254 nm, ensuring <5% impurities .

Advanced Research Questions

Q. How do substituent modifications (e.g., methyl vs. methoxy groups) influence the biological activity of related pyridine derivatives?

Substituents on the pyridine ring significantly alter electronic and steric properties, affecting interactions with biological targets. For example, replacing a methoxy group with a methyl group in analogs enhances lipophilicity, potentially improving membrane permeability in drug candidates. Comparative studies using SAR (Structure-Activity Relationship) models and enzyme inhibition assays (e.g., IC₅₀ measurements) are recommended to quantify these effects .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Discrepancies in yields may arise from trace moisture or oxygen sensitivity during sulfanylation. Cross-validate results using multiple analytical techniques (e.g., NMR, FT-IR) and replicate reactions under inert atmospheres. For conflicting spectroscopic data, compare with structurally characterized analogs (e.g., 5-(trifluoromethyl)pyridine derivatives in crystallographic databases) .

Q. What safety protocols are essential for handling reactive intermediates in the synthesis of this compound?

Chlorinated pyridines and sulfanylation reagents (e.g., H₂S derivatives) require strict PPE (gloves, goggles) and fume hood use due to toxicity. Store intermediates under nitrogen at –20°C to prevent degradation. Emergency protocols for spills should include neutralization with sodium bicarbonate .

Q. How can computational modeling guide the design of derivatives with enhanced stability or bioactivity?

Density Functional Theory (DFT) calculations can predict electronic effects of substituents (e.g., chloro vs. fluoro) on ring reactivity. Molecular docking studies against target proteins (e.g., kinase enzymes) help prioritize derivatives for synthesis. Use software like Gaussian or AutoDock to simulate binding affinities .

Q. What strategies identify biological targets for this compound in drug discovery?

Employ phenotypic screening in cell-based assays (e.g., antiproliferative activity in cancer lines) followed by target deconvolution via chemoproteomics. For agrochemical applications, test herbicidal activity in Arabidopsis models and analyze enzyme inhibition in plant pathways .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25–60°C for 1–4 weeks. Monitor degradation via HPLC and identify breakdown products (e.g., hydrolysis of the sulfanyl group) using LC-MS. Store the compound in amber vials at –20°C for long-term stability .

Properties

Molecular Formula |

C7H5ClF3NS |

|---|---|

Molecular Weight |

227.64 g/mol |

IUPAC Name |

2-chloro-4-methyl-5-(trifluoromethylsulfanyl)pyridine |

InChI |

InChI=1S/C7H5ClF3NS/c1-4-2-6(8)12-3-5(4)13-7(9,10)11/h2-3H,1H3 |

InChI Key |

PBEPYJBNWVYUSB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1SC(F)(F)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.